molecular formula C10H12O2 B13666145 1-Methoxy-3-(1-methoxyvinyl)benzene

1-Methoxy-3-(1-methoxyvinyl)benzene

Cat. No.: B13666145
M. Wt: 164.20 g/mol
InChI Key: YLQAQUNFXRGAGF-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . This structure features a benzene ring disubstituted with a methoxy group and a 1-methoxyvinyl group. The log P value of 2.73 suggests moderate lipophilicity, and the molecule contains five rotatable bonds . As a specialist chemical building block, this compound holds value in synthetic organic chemistry. Its vinyl ether moiety can serve as a reactive handle for further chemical transformations, making it a potential intermediate in the synthesis of more complex molecules for materials science and pharmaceutical research. For instance, structurally related vinyl compounds are investigated for their applications in drug discovery and materials science . Please note: The specific applications, research value, and mechanism of action for this exact compound are not detailed in the available literature. The information provided here is based on its molecular structure and the properties of analogous compounds. This product is sold for research use only (RUO) and is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-methoxy-3-(1-methoxyethenyl)benzene

InChI

InChI=1S/C10H12O2/c1-8(11-2)9-5-4-6-10(7-9)12-3/h4-7H,1H2,2-3H3

InChI Key

YLQAQUNFXRGAGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=C)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a methoxyvinyl substituent on a methoxy-substituted benzene ring. Key approaches include:

Method 1: Methylation of α-Methoxymethyl-β-Hydroxy Vinyl Precursors

A patented process describes the preparation of alpha-methoxy methyl-beta-methoxy vinyl cyanide derivatives, which are structurally related to methoxyvinylbenzenes, by methylation of sodium salts of alpha-methoxymethyl-beta-hydroxy vinyl precursors using methyl sulfate in toluene with or without phase-transfer catalysts. Key points include:

  • Reagents: Sodium methylate, vinyl cyanide, N,N-dimethylformamide, methyl sulfate
  • Solvents: Aromatic hydrocarbons such as toluene
  • Catalysts: Phase-transfer catalysts (optional)
  • Conditions: Reaction temperatures around 60–75 °C, reaction times from 4 to 12 hours
  • Yields: Gas chromatographic analysis shows product purity around 90.6–91.7%
  • Workup: Vacuum distillation to recover solvent and isolate product fractions at 90–105 °C under reduced pressure
Parameter Details
Reaction Temperature 60–75 °C
Reaction Time 4–12 hours
Solvent Toluene
Methylating Agent Methyl sulfate
Phase-transfer Catalyst Optional (0.01–0.05 mole)
Product Purity ~90.6–91.7% (GC analysis)

This method is efficient for introducing methoxyvinyl groups via methylation steps, providing a route to methoxyvinyl-substituted benzenes.

Method 2: Phosphinite-Mediated Vinylation

Another synthetic pathway involves the reaction of methyl diphenylphosphinite with m-methoxybenzyl chloride to produce m-methoxybenzyl diphenylphosphine oxide, which upon further treatment yields vinylated benzene derivatives:

  • Reagents: Methyl diphenylphosphinite, m-methoxybenzyl chloride, solvent (ethanol), alkalizer
  • Conditions: Heating at 50–70 °C for 8–12 hours, followed by treatment at 10–20 °C for 6–10 hours
  • Workup: Solvent removal under reduced pressure, water wash, filtration, drying at 55–60 °C
  • Outcome: Formation of 1-benzyloxy-2-[2-(3-methoxyphenyl) vinyl]benzene, a structurally related vinylated methoxybenzene derivative
Step Conditions
Phosphinite reaction 50–70 °C, 8–12 h
Post-reaction incubation 10–20 °C, 6–10 h
Drying 55–60 °C
Solvent Ethanol

This method is noted for its mild conditions and simplicity, suitable for synthesizing vinylated methoxybenzene analogs.

Method 4: Synthesis via Chloromethylation and Subsequent Vinylation

A multi-step synthesis starting from chloromethyl ether triphenylphosphine salt and methyl-substituted benzaldehydes leads to methyl-4-(2-methoxyvinyl)benzene derivatives:

  • Reagents: Potassium tert-butoxide, chloromethyl ether triphenylphosphine salt, tetrahydrofuran (THF)
  • Conditions: Dropwise addition at 10 °C, 1-hour reaction time
  • Workup: Extraction with toluene, washing with ethanol and water, drying, concentration
  • Yield: 88.4% with 98% purity by gas chromatography

This method is efficient for preparing methoxyvinyl-substituted benzene compounds with high purity.

Summary Table of Preparation Methods

Method No. Key Reagents & Catalysts Reaction Conditions Yield/Purity Notes
1 Sodium methylate, methyl sulfate, toluene, PTC 60–75 °C, 4–12 h ~90.6–91.7% (GC) Methylation of hydroxy vinyl precursors
2 Methyl diphenylphosphinite, m-methoxybenzyl chloride, ethanol, alkalizer 50–70 °C (8–12 h), then 10–20 °C (6–10 h) Not specified Phosphinite-mediated vinylation
3 Cu(acac)2 catalyst, β-methoxy enones, diazo compounds Mild temperatures Variable Copper-catalyzed carbene transfer
4 Potassium tert-butoxide, chloromethyl ether triphenylphosphine salt, THF 10 °C, 1 h 88.4% yield, 98% purity Chloromethylation and vinylation

Analytical and Purification Techniques

  • Gas Chromatography (GC): Used extensively to determine product purity, typically achieving >90% purity in methylation methods.
  • Vacuum Distillation: Employed to recover solvents and isolate product fractions at reduced pressure and controlled temperatures.
  • Filtration and Washing: Used to remove impurities and neutralize reaction mixtures.
  • Drying: Performed at moderate temperatures (55–60 °C) to obtain dry final products.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the methoxyvinyl group to a methoxyethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO3) or halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: HNO3 for nitration, Cl2 or Br2 for halogenation under controlled temperatures.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Methoxyethyl derivatives.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-Methoxy-3-(1-methoxyvinyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-methoxy-3-(1-methoxyvinyl)benzene involves its interaction with molecular targets through its functional groups. The methoxy and methoxyvinyl groups can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Contradictions : While nitrovinyl derivatives are highly reactive in Michael additions, their instability under acidic conditions limits their utility in multistep syntheses .
  • Gaps : Direct data on the biodegradability and toxicity of this compound are absent in the provided evidence.

Q & A

Basic: What are the established synthetic routes for 1-Methoxy-3-(1-methoxyvinyl)benzene, and how are reaction conditions optimized?

Answer:
The compound can be synthesized via cross-coupling reactions, such as the Sonogashira coupling or palladium-catalyzed vinylation. For example, copper iodide (CuI) and triphenylphosphine (PPh₃) in aqueous KOH under argon have been used to couple aryl halides with alkynes or vinyl derivatives, yielding structurally similar compounds . Optimization involves:

  • Catalyst loading : 0.1–0.2 equivalents of CuI to minimize side reactions.
  • Temperature : Reactions typically proceed at 120°C for 24 hours to ensure completion.
  • Purification : Column chromatography with solvents like n-pentane/DCM (9:1) ensures high purity .

Basic: How is the structure of this compound characterized spectroscopically?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Aromatic protons appear between δ 6.8–7.6 ppm, with methoxy groups at δ ~3.8 ppm. The vinyl group shows coupling patterns (e.g., J = 7.3 Hz for trans-vinyl protons) .
  • GC-MS : Molecular ion peaks (e.g., m/z = 208 for analogs) confirm molecular weight .
  • LogP analysis : Predicted values (e.g., LogP ≈ 2.85) indicate hydrophobicity, critical for bioavailability studies .

Advanced: How do electron-donating and withdrawing substituents influence the reactivity of this compound?

Answer:
The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, while the methoxyvinyl group introduces steric and electronic effects. For example:

  • Substitution reactions : Methoxy groups enhance nucleophilic aromatic substitution at the para position.
  • Oxidation/Reduction : Nitro analogs (e.g., 1-Methoxy-3-(2-nitroprop-1-enyl)benzene) show reactivity differences due to electron-withdrawing nitro groups, which stabilize intermediates during reduction to amines .
    Comparisons with methyl or ethoxy analogs reveal distinct regioselectivity in Diels-Alder reactions .

Advanced: What methodological strategies resolve contradictions in reported antitumoral activity data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., 15 µM for HeLa vs. 25 µM for A549 cells ) may arise from:

  • Cell line variability : Differences in membrane permeability or metabolic activity.
  • Experimental design : Standardize assays (e.g., MTT vs. ATP-based viability tests) and control for solvent effects (e.g., DMSO concentration).
  • Structural analogs : Compare derivatives (e.g., nitro vs. amino propenyl groups) to isolate substituent effects on cytotoxicity .

Advanced: How can computational modeling predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Answer:
Predicted CCS values (e.g., 140.1 Ų for [M+H]⁺) are derived via:

  • Molecular dynamics simulations : Parameterize force fields (e.g., AMBER) to model gas-phase ion structures.
  • Machine learning : Train algorithms on experimental CCS data for similar compounds (e.g., C₁₂H₁₄O analogs ).
    Validation involves comparing predicted vs. experimental CCS using drift-tube ion mobility .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:
Key issues include:

  • Vinyl group isomerization : High temperatures or prolonged reaction times may cause E/Z isomerization. Use low-temperature conditions (e.g., <80°C) and chiral catalysts to preserve stereochemistry .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.3 equivalents of alkyne to aryl halide) and employ flow chemistry for continuous purification .

Basic: What are the key physical properties of this compound relevant to solvent selection?

Answer:
Critical properties include:

  • Boiling point : ~310°C (similar to nitro-substituted analogs ), favoring high-temperature reactions.
  • LogP : ~2.85, indicating solubility in polar aprotic solvents (e.g., DMSO or DMF) for biological assays .
  • Density : ~1.16 g/cm³, useful for liquid-liquid extraction optimization .

Advanced: How does the compound’s reactivity compare to its trifluoromethoxy or pentafluorophenyl analogs?

Answer:

  • Electrophilicity : Trifluoromethoxy groups increase electron-withdrawing effects, reducing nucleophilic substitution rates compared to methoxy derivatives .
  • Thermal stability : Fluorinated analogs exhibit higher decomposition temperatures (e.g., >250°C) due to stronger C-F bonds .
  • Biological activity : Fluorine substitution enhances blood-brain barrier penetration but may reduce solubility .

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